molecular formula C18H17ClN2O2 B2697385 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034258-34-7

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No. B2697385
CAS RN: 2034258-34-7
M. Wt: 328.8
InChI Key: ISLJHAVAYZIRCV-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound “3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide” is likely to share these properties, given its indole derivative structure.


Molecular Structure Analysis

The molecular formula of the compound is C17H14N3O2Cl . It contains an indole ring, which is a significant heterocyclic system . The indole ring is aromatic in nature, similar to the benzene ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327 and a melting point of 211–213°C . Its FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. For instance:

Fluorescent Dye Intermediates

The compound can serve as an intermediate for fluorescent dyes. It finds applications in biological labeling and imaging studies .

Enzyme Substrates

Researchers have used it as an enzyme substrate to detect the activity of certain fluorescent molecules .

Aldosterone Synthase Inhibition

While not directly related to this compound, studies involving aldosterone synthase inhibition have explored mechanisms to lower arterial blood pressure. However, selectivity challenges affected cortisol secretion .

Broad-Spectrum Biological Activities

Indole derivatives, including our compound of interest, exhibit diverse biological activities. Their potential extends to newer therapeutic possibilities, making them an exciting area of research .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide”, as an indole derivative, could be a subject of future research in this direction.

properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-10,17,22H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLJHAVAYZIRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

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